molecular formula C21H22N2O2 B12636937 4,4'-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]dianiline CAS No. 918942-42-4

4,4'-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]dianiline

Cat. No.: B12636937
CAS No.: 918942-42-4
M. Wt: 334.4 g/mol
InChI Key: YOBHEPQWTYIABF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]dianiline is an organic compound with the molecular formula C18H20N2O2. It is known for its unique structure, which includes two aniline groups connected by a 2-methyl-1,3-phenylene bridge through oxymethylene linkages. This compound is used in various scientific and industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]dianiline typically involves the reaction of 2-methyl-1,3-phenylenedimethanol with aniline in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{2-Methyl-1,3-phenylenedimethanol} + \text{Aniline} \rightarrow \text{4,4’-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]dianiline} ]

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]dianiline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The aniline groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4,4’-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]dianiline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of polymers and other complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4’-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]dianiline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(4-aminophenoxy)benzene
  • 1,3-Bis(p-aminophenoxy)benzene
  • 1,3-Phenylene bis(p-aminophenyl) ether
  • 4,4’-(m-Phenylenedioxy)dianiline
  • m-Bis(p-aminophenoxy)benzene

Uniqueness

4,4’-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]dianiline is unique due to its specific structure, which imparts distinct chemical and physical properties. Its oxymethylene linkages and 2-methyl-1,3-phenylene bridge differentiate it from other similar compounds, making it valuable for specialized applications in research and industry.

Properties

CAS No.

918942-42-4

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

4-[[3-[(4-aminophenyl)methoxy]-2-methylphenoxy]methyl]aniline

InChI

InChI=1S/C21H22N2O2/c1-15-20(24-13-16-5-9-18(22)10-6-16)3-2-4-21(15)25-14-17-7-11-19(23)12-8-17/h2-12H,13-14,22-23H2,1H3

InChI Key

YOBHEPQWTYIABF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OCC2=CC=C(C=C2)N)OCC3=CC=C(C=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.